Product packaging for b-D-Glucopyranosyl fluoride(Cat. No.:)

b-D-Glucopyranosyl fluoride

Cat. No.: B1260290
M. Wt: 182.15 g/mol
InChI Key: ATMYEINZLWEOQU-VFUOTHLCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Glycosyl Fluorides as Mechanistic Probes and Synthetic Reagents

Glycosyl fluorides, including β-D-glucopyranosyl fluoride (B91410), are highly valued in glycoscience for their dual role as mechanistic probes and synthetic reagents. researchgate.net Their utility stems from the properties of the anomeric C-F bond, which is strong yet can be activated under specific conditions. nih.govnih.gov

As mechanistic probes , glycosyl fluorides are instrumental in studying the action of glycoside hydrolases (glycosidases) and glycosyltransferases, the enzymes responsible for the cleavage and formation of glycosidic bonds. researchgate.netrsc.org Due to their structural similarity to the natural substrates, they can enter the active site of these enzymes. However, their altered electronic nature often leads them to act as slow substrates or inhibitors. researchgate.net This "slow-motion" processing allows researchers to trap enzymatic intermediates and study the catalytic mechanism in detail. rsc.org For instance, β-D-glucopyranosyl fluoride has been employed to investigate the reverse reaction of inverting glycosyltransferases, helping to identify key catalytic residues. nih.gov It has also been used to probe the mechanism of glucosidases, where its hydrolysis can be monitored to understand enzyme kinetics and stereochemical outcomes. nih.govnih.gov

The stability of glycosyl fluorides makes them excellent synthetic reagents , particularly as glycosyl donors in the synthesis of oligosaccharides and glycoconjugates. researchgate.netnih.gov Unlike more reactive glycosyl halides like bromides and chlorides, glycosyl fluorides are generally more stable to handle and purify. nih.gov This stability allows for more controlled glycosylation reactions. Various promoters, often Lewis acids, can activate the anomeric C-F bond to facilitate the formation of a glycosidic linkage with a glycosyl acceptor. researchgate.net The choice of promoter, solvent, and protecting groups on the sugar can influence the yield and, crucially, the stereoselectivity (whether an α or β linkage is formed) of the glycosylation. researchgate.netoup.com For example, the use of 2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl fluoride with promoters like triflic anhydride (B1165640) has been explored for α-glucosylation reactions. oup.com

The following table summarizes kinetic data for the hydrolysis of glucopyranosyl fluorides by Aspergillus niger α-D-glucosidase, illustrating their use as mechanistic probes.

SubstrateV (μmol·min⁻¹·mg⁻¹)V/K (mM⁻¹·min⁻¹)
β-D-Glucopyranosyl fluoride 0.270.0068
p-Nitrophenyl α-D-glucopyranoside0.751.44
α-D-Glucopyranosyl fluoride78.541.3
This data shows the slow enzymatic hydrolysis of β-D-glucopyranosyl fluoride by an α-glucosidase, highlighting its utility in studying enzyme mechanisms. nih.gov

This next table provides examples of glycosylation reactions using a protected β-D-glucopyranosyl fluoride donor, showcasing its role as a synthetic reagent.

AcceptorPromoterSolventYield (%)α:β Ratio
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTfOHCH₂Cl₂Good-
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideHB(C₆F₅)₄BTF-tBuCN (5:1)974:96
Ethyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranosideHB(C₆F₅)₄BTF-tBuCN (5:1)958:92
This data demonstrates the catalytic and stereoselective glycosylation using an "armed" β-D-glucopyranosyl fluoride donor with different promoters and acceptors, leading to high yields of β-linked disaccharides. researchgate.netoup.com

Historical Development and Early Applications of Glycosyl Fluorides in Chemical Biology

The journey of glycosyl fluorides in chemical biology began with a period where they were largely overlooked. For a long time, it was believed that the carbon-fluorine bond was too strong and stable to be useful for forming glycosidic linkages. nih.gov The focus of early carbohydrate chemistry, particularly following the seminal work of Koenigs and Knorr in 1901, was on the use of more reactive glycosyl halides, such as bromides and chlorides, for glycosylation. nih.gov

A significant turning point came in 1981 when Mukaiyama and colleagues reported the first use of glycosyl fluorides as effective glycosyl donors. nih.govnih.gov They demonstrated that the supposedly inert C-F bond could be activated by a combination of a weak Lewis acid, stannous chloride (SnCl₂), and silver perchlorate (B79767) (AgClO₄). nih.gov This discovery opened up a new class of glycosyl donors for the synthesis of complex carbohydrates.

This breakthrough spurred further research into the activation of glycosyl fluorides, leading to the development of a wide array of promoters. researchgate.net The "glycosyl fluoride method" quickly proved its utility and was applied to the synthesis of various complex, biologically active natural products. nih.gov Early applications included the synthesis of glycoconjugates like avermectin (B7782182) and various glycosphingolipids. nih.gov

In parallel with their development as synthetic tools, the unique properties of glycosyl fluorides led to their early application as probes in enzymology. In the early 1970s, the enzymatic hydrolysis of glycosyl fluorides was being studied to determine the anomeric configuration of the products of glycosidase action. researchgate.net These studies helped to classify glycosidases based on whether they retained or inverted the stereochemistry at the anomeric center during hydrolysis. The slow, enzyme-catalyzed hydrolysis of β-D-glucopyranosyl fluoride by an α-D-glucosidase from Aspergillus niger was reported, providing evidence that the stereochemical outcome of glycosylase reactions is primarily determined by the enzyme's structure rather than the substrate's anomeric configuration. nih.gov These early investigations laid the groundwork for the sophisticated use of glycosyl fluorides as mechanistic probes that is common in chemical biology today.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11FO5 B1260290 b-D-Glucopyranosyl fluoride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11FO5

Molecular Weight

182.15 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3-,4+,5-,6-/m1/s1

InChI Key

ATMYEINZLWEOQU-VFUOTHLCSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)F)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)F)O)O)O)O

Synonyms

alpha-D-glucopyranosyl fluoride
beta-D-glucopyranosyl fluoride
glucosyl fluoride
glucosyl fluoride, (beta-D)-isome

Origin of Product

United States

Advanced Synthetic Methodologies for β D Glucopyranosyl Fluoride and Its Derivatives

Chemoenzymatic and Chemical Synthesis Approaches to Glycosyl Fluorides

The synthesis of glycosyl fluorides, including β-D-glucopyranosyl fluoride (B91410), can be achieved through a combination of chemical and enzymatic methods. These approaches offer versatile routes to these valuable compounds, often with high stereoselectivity and yield. acs.orgjove.comresearchgate.net Chemoenzymatic strategies leverage the high specificity of enzymes for key transformations, while chemical methods provide a broad range of reactions for introducing the fluoride atom. acs.orgnih.gov For instance, glycoside hydrolase family 94 enzymes from Clostridium thermocellum have been utilized in reverse phosphorolysis reactions with α-D-glucosyl 1-fluoride as a donor to produce oligosaccharides in high yields. nih.gov

Anomeric Substitution Reactions (e.g., from Glycosyl Halides)

A common and effective method for synthesizing glycosyl fluorides is through anomeric substitution reactions, frequently starting from more reactive glycosyl halides like bromides or chlorides. acs.orgnih.gov This halide exchange is often facilitated by silver-based reagents, with the precipitation of the less soluble silver halide driving the reaction forward. acs.org Silver fluoride (AgF) and silver tetrafluoroborate (B81430) (AgBF₄) are commonly employed for this transformation. acs.org The choice of solvent can also influence the reaction outcome, with solvents like acetonitrile (B52724) and diethyl ether being frequently used. acs.org For example, the conversion of a 2-fluorinated glucosyl bromide to its corresponding fluoride has been achieved using silver fluoride, a process that proceeds with inversion of configuration. acs.orgsoton.ac.uk

Table 1: Anomeric Substitution Reactions for Glycosyl Fluoride Synthesis

Starting MaterialReagentSolventProductYieldReference
Glycosyl BromideAgFAcetonitrileGlycosyl FluorideNot specified acs.org
Glycosyl BromideAgBF₄Diethyl etherGlycosyl FluorideNot specified acs.org
2-fluorinated glucosyl bromideAgFNot specified2-deoxy-1,2-difluoro-d-glucopyranosyl fluorideNot specified acs.orgsoton.ac.uk

Deoxyfluorination Strategies (e.g., DAST-mediated)

Deoxyfluorination reagents, particularly Diethylaminosulfur Trifluoride (DAST), are powerful tools for the direct conversion of hydroxyl groups to fluorine atoms. soton.ac.ukbeilstein-journals.orgresearchgate.netacs.org DAST can be used to synthesize glycosyl fluorides from hemiacetals or to introduce fluorine at other positions on the sugar ring. acs.orgresearchgate.net For example, the treatment of a mannose derivative with DAST can lead to the formation of a 2-deoxy-2-fluorinated β-glucosyl fluoride derivative. acs.org The reaction mechanism often involves an Sₙ2 process with inversion of configuration. soton.ac.uk However, the high reactivity of DAST can sometimes lead to rearrangements, and reaction conditions must be carefully controlled. soton.ac.ukresearchgate.netacs.org

In some cases, DAST-mediated reactions can lead to unexpected but synthetically useful migrations of anomeric substituents. researchgate.netacs.org For instance, saccharides with a sulfur or oxygen substituent at the anomeric center and an unprotected hydroxyl group at C-4 or C-6 can undergo regioselective migration of the anomeric substituent upon treatment with DAST. researchgate.netacs.org

Radical Bromination and Subsequent Fluoride Displacement at C-5

A two-step process involving radical bromination at the C-5 position followed by nucleophilic fluoride displacement provides a route to 5-fluorinated glycosyl derivatives. acs.orgresearchgate.netuwa.edu.au This method is particularly significant for creating mechanism-based inhibitors of glycosidase enzymes. researchgate.net The initial step utilizes photobromination to introduce a bromine atom at the C-5 position of a suitable glucopyranose derivative. researchgate.netuwa.edu.au Subsequent treatment with a fluoride source, such as silver tetrafluoroborate in ether, displaces the bromide to yield the 5-fluoro-glucopyranoside. uwa.edu.au This strategy has been successfully applied to per-O-acetylated β-D-glucopyranose and β-D-glucopyranosyl fluoride. uwa.edu.au

Electrophilic Fluorination Agents (e.g., SelectFluor, NFSI)

Electrophilic fluorinating agents, such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), have become indispensable tools in modern organofluorine chemistry. stackexchange.comwikipedia.orgresearchgate.netnih.govnih.gov These reagents offer a safer and more manageable alternative to elemental fluorine. wikipedia.org Selectfluor is known for its high reactivity and can be used to fluorinate electron-rich substrates like glycals. tandfonline.comnih.gov For example, the reaction of a peracetylated 2-fluoro-maltal with Selectfluor® in nitromethane (B149229) can produce peracetylated 2,2-difluoro-α- and β-maltosyl fluorides. nih.gov NFSI is another effective electrophilic fluorinating agent, though it may require more forcing conditions for less reactive substrates. nih.gov The choice between these reagents often depends on the specific substrate and desired reactivity. stackexchange.comnih.gov

Table 2: Comparison of Common Electrophilic Fluorinating Agents

ReagentCommon NameKey FeaturesReference
1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectfluorHighly reactive, bench-stable, can be used in aqueous solutions. stackexchange.comnih.gov
N-FluorobenzenesulfonimideNFSIEffective, stable crystalline solid. wikipedia.orgnih.gov

Synthesis of Specifically Fluorinated β-D-Glucopyranosyl Fluoride Analogues

The synthesis of analogues of β-D-glucopyranosyl fluoride with fluorine atoms at specific positions other than the anomeric carbon provides valuable tools for studying enzyme mechanisms and for developing new therapeutic agents.

2-Deoxy-2-fluoro-D-glucopyranosyl Fluoride

The synthesis of 2-deoxy-2-fluoro-D-glucopyranosyl fluoride and its derivatives has been a significant area of research. tandfonline.comnih.govresearchgate.netosti.gov One approach involves the reaction of 3,4,6-tri-O-acetyl-D-glucal with xenon difluoride in the presence of a Lewis acid like BF₃·OEt₂, which yields 3,4,6-tri-O-acetyl-2-deoxy-2-fluoro-α-D-glucopyranosyl fluoride. researchgate.net Another strategy utilizes the electrophilic fluorinating agent Selectfluor™ in the presence of acetic acid to prepare 1-O-acetyl-3,6-di-O-benzyl-2-deoxy-2-fluoro-α/β-D-glucopyranose, a key intermediate for more complex structures. nih.gov Additionally, the reaction of 3,4,6-tri-O-acetyl-D-glucal with elemental fluorine can directly produce a mixture of 3,4,6-tri-O-acetyl-2-deoxy-2-fluoro-α-D-glucopyranosyl fluoride and its β-D-mannopyranosyl fluoride isomer. osti.gov

A chemoenzymatic approach has also been employed for the synthesis of complex N-glycans, where oligosaccharyl fluoride modules are prepared and then subjected to enzymatic glycosylations. jove.comresearchgate.net This strategy allows for the construction of diverse and complex fluorinated oligosaccharides.

5-Fluoro-β-D-glucopyranosyluronic Acid Fluoride

The synthesis of 5-fluoro-β-D-glucopyranosyluronic acid fluoride has been accomplished as a potential mechanism-based inactivator for β-D-glucuronidases. ubc.cacdnsciencepub.com A notable synthesis starts from D-glucuronic acid and proceeds through a multi-step sequence. ubc.caresearchgate.net A critical challenge in this synthesis is the presence of the carboxylic acid, which requires a specific protecting group strategy. The phenacyl ester is employed for this purpose due to its stability under the conditions required for subsequent fluorination steps and its susceptibility to removal under very mild conditions. ubc.ca

The key transformations in the synthetic route involve radical bromination at the C-5 position, followed by nucleophilic displacement of the resulting bromide with a fluoride ion. ubc.caresearchgate.net The use of silver tetrafluoroborate (AgBF₄) can effect this halide exchange. researchgate.net This strategic introduction of fluorine at C-5, combined with the anomeric fluoride, yields the target compound, which has proven useful for probing enzyme mechanisms. ubc.ca Specifically, it leads to the time-dependent inactivation of Escherichia coli β-glucuronidase by forming a covalent intermediate, which allowed for the identification of the catalytic nucleophile. ubc.ca

Table 1: Synthetic Steps for 5-Fluoro-glucopyranosyluronic Acid Fluoride This table outlines a reported reaction scheme for the synthesis of 5-fluoro-glucopyranosyluronic acid fluoride from D-glucuronic acid.

StepReagents & ConditionsPurpose
a Acetic anhydride (B1165640), Acetonitrile, H₂SO₄ (cat.)Acetylation of hydroxyl groups.
b Hydrazine acetate (B1210297), DMFSelective deprotection of the anomeric acetate.
c Phenacyl bromide, Triethylamine, Ethyl acetateProtection of the carboxylic acid as a phenacyl ester.
d DAST, CH₂Cl₂Fluorination of the anomeric position.
e NBS, CCl₄Radical bromination at C-5.
f AgBF₄, Diethyl etherDisplacement of the C-5 bromide with fluoride.
g 10% Pd-C, H₂Removal of the phenacyl protecting group.
h NH₃, MeOH; AG 1X-8 (H⁺) resinDeprotection of acetate groups.
Data sourced from a published reaction scheme. researchgate.net

Polyfluorinated D-Glucopyranosyl Fluorides

The synthesis of carbohydrates containing multiple fluorine atoms presents unique challenges due to the electron-withdrawing nature of fluorine, which deactivates the molecule towards standard glycosylation reactions. soton.ac.uk Despite these difficulties, a variety of polyfluorinated D-glucopyranosyl fluorides have been synthesized, driven by their potential as mechanistic probes and enzyme inhibitors. nih.govresearchgate.net

Early work in this area dates back to 1969 with the synthesis of 2-deoxy-2-fluoro-α-D-glucopyranosyl fluoride. nih.gov Since then, methods have been developed for various di- and tri-fluorinated compounds. For instance, 2-deoxy-1,2-difluoro-D-glucopyranosyl fluoride has been synthesized from 2-fluorinated glucosyl bromide. acs.org The synthesis of 1,5-difluoro-D-glucopyranosyl fluorides has also been achieved. researchgate.net

Several fluorinating agents are employed in these syntheses. nih.gov Diethylaminosulfur trifluoride (DAST) is used for deoxyfluorination, capable of converting hydroxyl groups to fluorides. nih.govacs.org For example, treatment of a mannose derivative with DAST can yield a 2-deoxy-2-fluorinated β-glucosyl fluoride derivative. acs.org Electrophilic fluorinating agents like xenon difluoride (XeF₂) have been used for the addition of fluorine across double bonds in glucals, producing 1,2-difluorinated sugars. nih.govacs.org

Table 2: Examples of Polyfluorinated D-Glucopyranosyl Fluorides and Synthetic Methods This table provides examples of polyfluorinated derivatives and the reagents used in their synthesis.

CompoundKey ReagentsSynthetic ApproachReference
1,2-Difluorinated glucose derivativesF₂, CF₃OF, or XeF₂Addition to tri-O-acetyl-D-glucal. nih.govacs.org
2-Deoxy-2-fluorinated β-glucosyl fluorideDASTDeoxyfluorination of a mannose precursor. acs.org
2-Deoxy-1,2-difluoro-D-glucopyranosyl fluorideNot specifiedStarting from 2-fluorinated glucosyl bromide. acs.org
5-Fluoro-β-D-glucopyranosyl uronic acid fluorideNBS, AgFRadical bromination at C-5 followed by halide exchange. nih.gov
1,5-Difluoro-D-glucopyranosyl fluoridesThionyl chloride, NBS, AgFRadical bromination of a tetraacetylated β-acetyl chloride precursor followed by halide exchange. researchgate.net

Stereochemical Control and Regioselectivity in Glycosyl Fluoride Synthesis

Achieving high stereochemical control (directing the formation of either an α or β anomer) and regioselectivity (directing reaction to a specific hydroxyl group on the acceptor) is paramount in modern carbohydrate synthesis. A variety of sophisticated methods have been developed to control these outcomes during glycosylations using glycosyl fluoride donors.

Stereochemical Control: The stereochemical outcome of a glycosylation reaction with a glycosyl fluoride can be influenced by the catalyst, solvent, and the protecting groups on the donor.

Catalyst-Directed Selectivity: Lewis acids are often used to activate the glycosyl fluoride donor. The choice of catalyst can be determinative. For example, the frustrated Lewis pair B(C₆F₅)₃ can catalyze the glycosylation of a mannose-α-fluoride donor to give the α-mannoside product with high selectivity. nih.gov In other systems, a combination of a silver salt like AgB(C₆F₅)₄ and a tin chloride (SnCl₂ or SnCl₄) can activate disarmed glycosyl fluorides. researchgate.net A recently developed system uses a combination of BF₃·Et₂O in THF to achieve high 1,2-trans selectivity (yielding β-glucosides), which is notable because ether solvents typically favor the formation of 1,2-cis α-products. rsc.org

Solvent Effects: The reaction medium can play a crucial role. Glycosylations performed in liquid sulfur dioxide (SO₂), a polar Lewis acidic solvent, can proceed without an external promoter. beilstein-journals.org In this medium, the α,β-selectivity is substrate-controlled and depends on the thermodynamic equilibrium between the anomers. beilstein-journals.org

Neighboring Group Participation: Protecting groups at the C-2 position of the glycosyl donor can direct the stereochemical outcome. A participating group, such as an acetate, will typically lead to the formation of a 1,2-trans glycosidic bond. This principle is used to synthesize β-glucoside products from glucosyl fluoride donors with a C-2 acetate group. nih.gov Conversely, the absence of a C-2 directing group, as in 2-azidosugars, often results in poor stereocontrol. nih.gov

Regioselectivity: Controlling which hydroxyl group of a multi-hydroxy acceptor molecule reacts is a significant challenge.

Enzymatic Glycosylation: Enzymes, particularly glycosidases and their engineered variants known as glycosynthases, offer exceptional regio- and stereoselectivity. rsc.org Glycosynthases utilize an activated glycosyl fluoride donor (with an anomeric configuration opposite to that of the natural substrate) and transfer the sugar to a specific hydroxyl group on the acceptor, preventing subsequent hydrolysis of the product. rsc.org

Substrate Engineering: The regioselectivity of both chemical and enzymatic glycosylations can be modulated by altering the protecting groups on the acceptor molecule. rsc.org For instance, the use of a bulky protecting group can sterically hinder certain hydroxyls, directing the glycosylation to a more accessible position. In one example of chemical synthesis, the selective glycosylation of a diol was achieved by protecting the C-4 hydroxyl with a trimethylsilyl (B98337) (TMS) group and the C-6 hydroxyl with a more robust tert-butyldimethylsilyl (TBDMS) group, allowing for regioselective reaction at the C-4 position. nih.gov

Reagent-Mediated Migration: In some cases, the reagents themselves can induce regioselective outcomes through unexpected pathways. Fluorination of saccharides containing an unprotected C-4 or C-6 hydroxyl group with DAST has been observed to cause a regioselective migration of the anomeric substituent to that C-4 or C-6 position, yielding β-glycosyl fluorides. acs.org

Table 3: Summary of Strategies for Stereochemical and Regioselective Control

Control TypeStrategyMethod/ReagentOutcomeReference
Stereocontrol Catalyst-DirectedB(C₆F₅)₃α-selectivity with mannosyl fluorides. nih.gov
Catalyst-DirectedBF₃·Et₂O in THFHigh 1,2-trans (e.g., β-gluco) selectivity. rsc.org
Solvent EffectsLiquid SO₂Substrate-controlled thermodynamic selectivity. beilstein-journals.org
Neighboring GroupC-2 Acetate1,2-trans (β) glycosidic bond formation. nih.gov
Regiocontrol EnzymaticGlycosynthaseExceptional regio- and stereospecificity (e.g., β-(1→3)). rsc.org
Substrate EngineeringOrthogonal Protecting Groups (TMS vs. TBDMS)Selective reaction at the more labile silyl (B83357) ether position. nih.gov
Reagent-MediatedDASTRegioselective migration of anomeric group to C-4/C-6. acs.org

Computational Chemistry and Theoretical Modeling of β D Glucopyranosyl Fluoride Reactions

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. redalyc.org By calculating the electron density, DFT can accurately predict the geometries and energies of reactants, intermediates, transition states, and products. This allows for the detailed mapping of potential energy surfaces for reactions involving β-D-glucopyranosyl fluoride (B91410).

DFT studies are instrumental in distinguishing between different possible reaction pathways, such as the dissociative (SN1-like) and associative (SN2-like) mechanisms for glycosidic bond cleavage. For instance, calculations can determine the energy barriers associated with the formation of a planar oxocarbenium ion intermediate, characteristic of an SN1 pathway, versus a concerted displacement typical of an SN2 reaction. researchgate.net Theoretical investigations have been conducted on the stable conformations of D-glucopyranose using DFT, providing a foundation for understanding its reactivity. researchgate.net Furthermore, DFT has been applied to explore catalytic reaction mechanisms in carbohydrate chemistry, such as the isomerization of glucose to fructose, highlighting its utility in studying complex reaction coordinates. mdpi.com

By analyzing the calculated structures and energies, researchers can identify the rate-determining step of a reaction and understand how substituents or solvent molecules influence reactivity. rsc.org For β-D-glucopyranosyl fluoride, DFT can model the departure of the fluoride leaving group and the subsequent attack by a nucleophile, providing a detailed, step-by-step description of the chemical transformation.

Transition State Characterization and Kinetic Isotope Effect (KIE) Studies

The transition state is a fleeting, high-energy arrangement of atoms that represents the peak of the energy barrier between reactants and products. Its structure dictates the rate and stereochemical outcome of a reaction. While transition states cannot be isolated experimentally, their properties can be inferred through a combination of computational modeling and kinetic isotope effect (KIE) studies. A KIE is the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org

KIE studies have been crucial in characterizing the transition states of reactions involving glycosyl fluorides. nih.govnih.gov By measuring the reaction rates of molecules labeled with isotopes like deuterium (²H), tritium (³H), or carbon-13 (¹³C), scientists can probe changes in bonding and hybridization at specific atomic positions during the transition state. libretexts.orgbaranlab.org

Primary KIEs are observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. libretexts.org

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or formation, but whose environment changes between the reactant and the transition state. epfl.ch For glycosyl fluoride hydrolysis, α-secondary KIEs are particularly informative, revealing the degree of rehybridization at the anomeric carbon (C1).

Experimental studies on the hydrolysis of α-D-glucopyranosyl fluoride by various enzymes have consistently shown α-secondary tritium KIEs ranging from 1.17 to 1.26. nih.gov These values, being greater than unity, indicate a significant degree of sp² character at the anomeric carbon in the transition state. This strongly supports a dissociative mechanism (SN1-like) involving an oxocarbenium ion-like transition state. nih.govnih.gov Modeling of the transition state structure for hydrolysis reactions suggests that the D-glucosyl residue adopts a flattened conformation. nih.govresearchgate.net Interestingly, the general similarity of transition state structures is maintained even when enzymes produce different anomers of the product, suggesting that the protein structure, rather than the transition state itself, controls the stereochemical outcome. nih.govresearchgate.net

Kinetic Isotope Effect Data for α-D-Glucopyranosyl Fluoride Hydrolysis
EnzymeIsotope Effect TypeMeasured Value (klight/kheavy)Inferred Transition State Character
Rhizopus niveus glucoamylaseα-Secondary Deuterium (α-DV/K)1.16Significant oxocarbenium ion character nih.gov
Rhizopus niveus glucoamylaseα-Secondary Deuterium (α-DV)1.20Significant oxocarbenium ion character nih.gov
Rhizopus niveus glucoamylaseα-Secondary Tritium (α-TV/K)1.26Significant oxocarbenium ion character nih.gov
Sugar beet seed α-D-glucosidaseSecondary Tritium-Significant oxocarbenium ion character nih.gov

Molecular Dynamics and Docking Simulations for Enzyme-Substrate Interactions

To understand how enzymes catalyze reactions involving β-D-glucopyranosyl fluoride, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. nih.govfrontiersin.org These techniques model the physical movements of atoms and molecules, providing a dynamic view of the enzyme-substrate complex.

Molecular Docking is a computational technique used to predict the preferred binding mode of a substrate, like β-D-glucopyranosyl fluoride, within the active site of an enzyme. nih.govresearchgate.net The process involves sampling a large number of possible orientations and conformations of the substrate within the enzyme's binding pocket and scoring them based on their energetic favorability. The results provide a static snapshot of the most likely binding pose, highlighting key intermolecular interactions such as hydrogen bonds and hydrophobic contacts that stabilize the enzyme-substrate complex. nih.gov

Molecular Dynamics (MD) Simulations take the analysis a step further by simulating the motion of every atom in the enzyme-substrate system over time. frontiersin.orgchemrxiv.org Starting from a docked structure, MD simulations solve Newton's equations of motion for the system, revealing how the complex behaves and fluctuates. These simulations, which can span from nanoseconds to microseconds, provide valuable information on:

Binding Stability: Assessing the stability of the substrate within the active site over the course of the simulation. nih.gov

Conformational Changes: Observing how the enzyme and substrate change shape upon binding and during the initial stages of the reaction.

Role of Water: Elucidating the role of individual water molecules in mediating interactions and participating in the catalytic mechanism.

Interaction Dynamics: Quantifying the strength and lifetime of specific hydrogen bonds and other non-covalent interactions that are critical for catalysis. frontiersin.org

Together, docking and MD simulations offer a powerful approach to visualize and analyze the intricate interactions between β-D-glucopyranosyl fluoride and the catalytic machinery of an enzyme, bridging the gap between static crystal structures and the dynamic reality of enzymatic reactions. nih.gov

Data Derived from Computational Enzyme-Substrate Interaction Studies
Computational MethodKey OutputsInsights Gained
Molecular DockingBinding Pose/Orientation, Binding Affinity ScoreIdentifies key active site residues and predicts the most stable binding mode of the substrate. nih.govresearchgate.net
Molecular Dynamics (MD)Atomic Trajectories, RMSD/RMSF, Hydrogen Bond AnalysisReveals the stability of the enzyme-substrate complex, conformational flexibility, and the dynamic nature of key interactions over time. frontiersin.orgchemrxiv.org

Applications of β D Glucopyranosyl Fluoride in Advanced Glycoscience Research

Development of Activity-Based Protein Profiling (ABPP) Probes

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to monitor the functional state of entire enzyme families directly in native biological systems. β-D-Glucopyranosyl fluoride (B91410) derivatives are key precursors for creating activity-based probes (ABPs) that target retaining glycoside hydrolases. These probes are designed with a recognition element (the sugar), a reactive group or "warhead" (often the fluorosugar itself), and a reporter tag (like biotin (B1667282) or a fluorophore) researchgate.net.

The core principle involves the enzyme's own catalytic mechanism activating the probe. For retaining glycosidases, the catalytic cycle proceeds through a covalent glycosyl-enzyme intermediate. Fluorinated sugars, particularly those with fluorine at the C2 or C5 position in addition to the anomeric fluoride, act as mechanism-based inhibitors. They are processed by the target enzyme, forming a stabilized covalent intermediate that is much slower to hydrolyze, effectively trapping the enzyme scispace.com. This covalent labeling is activity-dependent, ensuring that only active enzymes are profiled.

A notable example is the use of 2-azidoacetyl-2-deoxy-5-fluoro-β-D-glucopyranosyl fluoride as an ABP to profile NagZ-class retaining exo-glucosaminidases, which are involved in bacterial peptidoglycan recycling scispace.com. This probe covalently inactivates the target enzyme with high selectivity by stabilizing the glycosyl-enzyme intermediate. The incorporated azide (B81097) "mini-tag" allows for subsequent attachment of reporter groups via bioorthogonal chemistry, such as the Staudinger ligation or click chemistry, enabling detection and identification of the labeled enzyme from a complex proteome scispace.commdpi.com. This strategy has been successfully applied to identify a NagZ enzyme in Pseudomonas aeruginosa at endogenous levels scispace.com.

Probe TypeTarget Enzyme ClassMechanism of Action
2-deoxy-2-fluoro Glycosyl FluoridesRetaining β-GlycosidasesTraps the covalent glycosyl-enzyme intermediate rsc.org.
5-fluoro Glycosyl FluoridesRetaining GlycosidasesStabilizes the covalent intermediate via electronic effects scispace.com.
Azide-tagged FluorosugarsVarious GlycosidasesAllows for bioorthogonal ligation of reporter tags post-labeling scispace.comrsc.org.

Design and Evaluation of Fluorinated Glycomimetics as Mechanistic Probes

Fluorinated carbohydrates, including β-D-glucopyranosyl fluoride, serve as powerful mechanistic probes to elucidate the catalytic strategies of glycosidases and glycosyltransferases nih.govencyclopedia.pub. The substitution of a hydroxyl group with a fluorine atom introduces minimal steric perturbation but imparts significant changes to the molecule's electronic properties. Fluorine's high electronegativity can destabilize the formation of the oxocarbenium ion-like transition state that is characteristic of many glycosidase-catalyzed reactions researchgate.netnih.gov.

By studying how enzymes interact with these fluorinated glycomimetics, researchers can gain insights into the structure and charge distribution of the transition state. For example, 1-fluoro-D-glucopyranosyl fluoride has been used to study both inverting and retaining glucosidases. Its hydrolysis by the inverting amyloglucosidase II from Aspergillus niger and the retaining β-glucosidases from Aspergillus wentii revealed that the rate-retarding effect of the second fluorine atom correlates with the degree of oxocarbenium ion character in the transition state nih.govcapes.gov.br. This suggests that the enzymatic reactions proceed through transition states that are electronically similar to those of non-enzymatic hydrolysis nih.gov.

Furthermore, the synthesis and evaluation of compounds like 5-fluoro-β-D-glucopyranosyluronic acid fluoride have been instrumental in identifying the catalytic nucleophile of specific enzymes. This compound was shown to cause time-dependent inactivation of Escherichia coli β-glucuronidase by forming a stable covalent 5-fluoro-α-D-glucopyranosyluronic acid-enzyme intermediate researchgate.netcdnsciencepub.com. Subsequent mass spectrometry analysis of the trapped peptide identified the specific glutamic acid residue (Glu504) acting as the catalytic nucleophile researchgate.net. These studies underscore the value of fluorinated glycomimetics in mapping active site architecture and validating catalytic mechanisms.

Research Tools for Studying Carbohydrate Transport Mechanisms

Understanding how carbohydrates are transported across cellular membranes is fundamental to cell biology and physiology. Fluorinated analogs of glucose, including β-D-glucopyranosyl fluoride, are valuable tools for dissecting the mechanisms of sugar transporters like the GLUT and SGLT families. Because the fluorine atom is a bioisostere of a hydroxyl group, these analogs are often recognized and transported by the same proteins that handle natural sugars mdpi.com.

The unique nuclear magnetic resonance (NMR) properties of the ¹⁹F nucleus provide a sensitive handle for monitoring transport. Fluorine-19 NMR magnetization transfer studies have been used to measure the transport rate of β-D-glucopyranosyl fluoride across human erythrocyte membranes under equilibrium conditions nih.gov. These experiments revealed that the permeability of the β-anomer is significantly greater than that of the α-anomer. This difference in transport kinetics provides insights into the conformational preferences of the transporter's binding site, suggesting that the external binding site preferentially recognizes the β-form of the sugar nih.gov.

In other studies, various ¹⁸F-radiolabeled deoxyfluoroglucose analogs have been developed to probe transporter specificity. For instance, while 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) is a well-known substrate for GLUT transporters, it is not transported by SGLT proteins nih.govsemanticscholar.org. In contrast, 4-[¹⁸F]fluoro-4-deoxy-D-glucose has a high affinity for SGLTs, allowing researchers to investigate the distinct physiological roles of these two major classes of glucose transporters using PET imaging nih.govsemanticscholar.org.

Transporter FamilyProbed withKey Finding
GLUT (Erythrocyte)β-D-Glucopyranosyl fluorideTransport permeability is greater for the β-anomer than the α-anomer, suggesting binding site preference nih.gov.
GLUTs6-[¹⁸F]-FDGTransported by GLUTs in a manner analogous to D-glucose nih.gov.
SGLTs4-[¹⁸F]-FDGShows high affinity for SGLTs, enabling study of this transporter class nih.govsemanticscholar.org.

Precursors for Radiolabeled Probes for Enzyme Activity Mapping (e.g., in vivo research tools)

The development of non-invasive imaging techniques to visualize enzyme activity and metabolic processes in living organisms (in vivo) is a major goal in biomedical research. β-D-Glucopyranosyl fluoride and its derivatives are critical precursors for the synthesis of radiolabeled probes, particularly for Positron Emission Tomography (PET) imaging. The incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), which has a convenient half-life of approximately 110 minutes, allows for the sensitive detection of these probes within the body semanticscholar.org.

The most widely used PET tracer, 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG), is a fluorinated carbohydrate analog semanticscholar.orgnih.gov. Once transported into cells by glucose transporters, ¹⁸F-FDG is phosphorylated by hexokinase. However, the resulting ¹⁸F-FDG-6-phosphate cannot be further metabolized in the glycolytic pathway and becomes trapped within the cell. The accumulation of the radiotracer is proportional to the rate of glucose uptake, which is often elevated in cancer cells and inflamed tissues, providing a map of metabolic activity semanticscholar.org. The chemical stability imparted by the fluorine atom is a key reason for the success of this tracer nih.gov.

Beyond mapping general metabolic activity, researchers are designing ¹⁸F-labeled mechanism-based inhibitors derived from fluorinated sugars to directly image the activity of specific enzymes, such as glycosidases, in vivo. The ability to synthesize these radiolabeled inactivators holds promise for future diagnostic applications and for assessing the efficacy of enzyme-targeted therapies in live animals and, eventually, humans rsc.org.

Contributions to Understanding Glycosylation Patterns and Glycan-Targeting Strategies

β-D-Glucopyranosyl fluoride and other fluorinated carbohydrates have significantly advanced our understanding of the protein-glycan interactions that underpin cellular recognition, signaling, and pathogenesis bohrium.com. Glycosylation is one of the most complex post-translational modifications, creating a dense "glycocalyx" on the cell surface that mediates communication. Deciphering this "sugar code" requires precise tools to probe the contributions of individual hydroxyl groups to binding events.

By systematically replacing specific hydroxyl groups on a sugar with fluorine, researchers can disrupt or alter hydrogen bonding networks at the protein-carbohydrate interface without introducing significant steric changes nih.govbohrium.com. Observing the resulting changes in binding affinity allows for the mapping of critical interactions. This strategy has been used to probe the binding sites of lectins and antibodies, revealing the specific hydrogen bonds that are essential for recognition nih.gov.

This fundamental knowledge is crucial for the development of glycan-targeting strategies. Fluorinated glycomimetics are being designed as inhibitors of glycosyltransferases or glycosidases involved in disease, or as improved antigens for synthetic carbohydrate-based vaccines encyclopedia.pubresearchgate.netnih.gov. The enhanced metabolic stability and modified polarity of fluorinated glycans can lead to improved pharmacokinetic properties and stronger binding affinities, making them attractive candidates for drug discovery nih.govmdpi.com. The insights gained from using β-D-glucopyranosyl fluoride as a research tool are therefore directly contributing to the design of a new generation of glycomimetic drugs and diagnostics nih.govmdpi.com.

Future Perspectives in β D Glucopyranosyl Fluoride Academic Research

Advancements in Stereoselective Synthesis

The synthesis of glycosyl fluorides, including β-D-glucopyranosyl fluoride (B91410), has seen significant progress, moving from classical methods to more refined, stereoselective strategies. portlandpress.com Glycosyl fluorides are noted for their stability compared to other glycosyl halides, making them versatile donors in glycosylation reactions. portlandpress.com

Historically, the Koenigs-Knorr method has been prominent for the stereoselective synthesis of β-D-glucopyranosides, though it often requires toxic heavy metal promoters like silver or mercury salts. acs.org Modern advancements focus on milder and more efficient catalysts and fluorinating agents. A variety of methods are now available for the activation of glycosyl fluorides, which have been valuable in glycosylation strategies since the 1980s. nih.gov

Recent research has introduced novel reagents and approaches to achieve high stereoselectivity. For instance, 2-deoxy-2-iodo-β-glucopyranosyl fluoride has been identified as a highly stereoselective donor that can be activated under mild conditions, proving effective in reactions with sensitive acceptors like β-hydroxy ketones to afford β-glycosides with high stereocontrol. nih.govnih.gov The choice of fluorinating agent is critical, with reagents like HF-pyridine, SelectFluor, and Deoxofluor offering different levels of reactivity and selectivity. nih.gov A recent development involves the use of sulfur(VI) hexafluoride as an inexpensive and safe fluorinating agent in a photocatalytic method to generate various glycosyl fluorides in high yields. nih.gov Another approach utilizes benzene-1,5-disulfonyl fluoride for the deoxyfluorination of glycosyl hemiacetals under mild conditions. portlandpress.com

The activation of the stable glycosyl fluoride donor is another key area of development. A wide array of fluorophilic reagents can be used to activate pyranosyl fluorides for reaction with alcohols to yield O-glycosides. tenwise.nl These activators include various Lewis acids such as tin(II) chloride-silver perchlorate (B79767) (SnCl₂-AgClO₄), boron trifluoride etherate (BF₃·Et₂O), and titanium tetrafluoride (TiF₄). tenwise.nlnih.gov The table below summarizes some modern fluorinating agents used in the synthesis of glycosyl fluorides.

Table 1: Selected Modern Fluorinating Agents for Glycosyl Fluoride Synthesis

Reagent NameAbbreviationTypical ApplicationReference
Pyridinium poly(hydrogen fluoride)HF-py / Olah's ReagentNucleophilic fluorination, milder than anhydrous HF. nih.gov nih.gov
Diethylaminosulfur trifluorideDASTDeoxyfluorination of alcohols. nih.govoup.com nih.govoup.com
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)SelectFluorElectrophilic fluorination of glycals. nih.gov nih.gov
Sulfur(VI) hexafluorideSF₆Photocatalytic generation of glycosyl fluorides. nih.gov nih.gov
Benzene-1,5-disulfonyl fluorideDeoxyfluorination of glycosyl hemiacetals. portlandpress.com portlandpress.com

Future work will likely focus on developing even more selective, efficient, and environmentally benign catalytic systems for the synthesis of β-D-glucopyranosyl fluoride and its derivatives, expanding the toolkit available to carbohydrate chemists.

Exploration of Novel Enzyme Substrates and Inhibitors

β-D-Glucopyranosyl fluoride and its derivatives are pivotal tools for studying the mechanism and function of glycosidases. Their structural similarity to natural substrates, combined with the unique properties of the fluorine atom, allows them to act as substrates, inhibitors, or mechanistic probes.

As substrates, glycosyl fluorides can be hydrolyzed by glycoside hydrolases (GHs). For example, inverting glycoside hydrolases, which typically act on a specific anomer, have been shown to hydrolyze glycosyl fluoride substrates of the "wrong" anomeric configuration through a "Hehre resynthesis–hydrolysis mechanism". acs.org An inverting amylase that normally hydrolyzes α-D-glucosidic linkages can hydrolyze β-D-glucopyranosyl fluoride. acs.org Similarly, 1-fluoro-D-glucopyranosyl fluoride has been shown to be a substrate for both inverting and retaining α- and β-glucosidases, with the fluorine substitution having a quantifiable effect on the reaction rates. portlandpress.comnih.gov

Fluorinated sugars are particularly effective as mechanism-based inhibitors of glycosidases. nih.gov The presence of an electron-withdrawing fluorine atom, typically at the C-2 position, can destabilize the transition states of both the glycosylation and deglycosylation steps of the enzyme-catalyzed reaction. oup.com This leads to a dramatic decrease in the rate of hydrolysis of the covalent glycosyl-enzyme intermediate, effectively trapping it and inactivating the enzyme. researchgate.net 2-Deoxy-2-fluoro-β-D-glucopyranosyl fluoride is a classic example of this class of inactivators. oup.comresearchgate.net These compounds have been successfully used against a wide range of glycosidases. researchgate.net For instance, 5-fluoro-β-D-glucopyranosyluronic acid fluoride was synthesized and used as a mechanism-based inactivator for Escherichia coli β-glucuronidase, leading to the accumulation of a covalent enzyme intermediate. researchgate.netcdnsciencepub.com

The following table presents kinetic data for the interaction of fluorinated glucopyranosyl derivatives with various glucosidases, illustrating their roles as both substrates and inhibitors.

Table 2: Interaction of Fluorinated Glucopyranosyl Derivatives with Glucosidases

CompoundEnzymeEnzyme TypeRoleKinetic ParametersReference
1-Fluoro-D-glucopyranosyl fluorideAmyloglucosidase II (Aspergillus niger)Inverting α-glucosidaseSubstrateK_m = 34 mM, k_cat_ = 0.27 s⁻¹ portlandpress.comnih.gov
α-D-Glucopyranosyl fluorideAmyloglucosidase II (Aspergillus niger)Inverting α-glucosidaseSubstrateK_m_ = 38 mM, k_cat_ = 730 s⁻¹ portlandpress.comnih.gov
1-Fluoro-D-glucopyranosyl fluorideTrehalase (pig kidney)Inverting glucosidaseSubstrateK_m_ = 17.3 mM portlandpress.comnih.gov
1-Fluoro-D-glucopyranosyl fluorideβ-Glucosidase A3 (Aspergillus wentii)Retaining β-glucosidaseSubstrateN/A portlandpress.comnih.gov
2-Deoxy-2-fluoro-β-D-glucosyl fluorideβ-Glucosidase (Agrobacterium sp.)Retaining β-glucosidaseInactivatorTraps covalent intermediate oup.comresearchgate.net
5-Fluoro-β-D-glucopyranosyluronic acid fluorideβ-Glucuronidase (E. coli)Retaining β-glucuronidaseInactivatorForms covalent intermediate researchgate.netcdnsciencepub.com

Future research is expected to focus on designing and synthesizing novel fluorinated glucopyranosyl derivatives with enhanced specificity and potency for particular glycosidases. These molecules will be crucial for elucidating enzyme mechanisms, developing new therapeutic agents, and creating advanced probes for activity-based protein profiling.

Integration of Multi-Omics Approaches in Glycoscience

The complexity of glycosylation and its profound influence on cellular processes necessitate a systems-level understanding. nih.govresearchgate.net Systems glycobiology aims to integrate glycomics—the study of the entire complement of sugars (the glycome)—with other "omics" fields such as genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net This multi-omics approach provides a holistic view of how glycosylation is regulated and how it impacts biological systems in health and disease. nih.govfrontiersin.org

β-D-Glucopyranosyl fluoride and its derivatives are set to become important tools within this integrated framework. While high-level systems biology studies may not mention specific small molecules, the foundational data for these analyses often rely on tools derived from synthetic chemistry.

Probes for Glycoproteomics: As established in the previous section, fluorinated glycosides like β-D-glucopyranosyl fluoride derivatives are excellent mechanism-based probes for glycosidases. oup.com In a multi-omics context, these probes can be used in activity-based proteomics to identify and quantify active glycosidases within a complex biological sample (e.g., a cell lysate or tissue extract). This provides a direct link between the proteome and the functional glycome.

Synthesis of Glycan Standards: The stereoselective synthesis methods discussed for β-D-glucopyranosyl fluoride are fundamental to creating complex oligosaccharides. These synthetic glycans are essential as standards for mass spectrometry-based glycomics and for populating glycan arrays, which are high-throughput platforms used to study the binding specificity of lectins and antibodies (interactomics). nih.gov

Tools for Synthetic Glycobiology: The emerging field of synthetic glycobiology applies engineering principles to the design and construction of novel glycosylation pathways. acs.orgnih.gov The ability to precisely synthesize glycosyl donors like β-D-glucopyranosyl fluoride is a prerequisite for glycoengineering efforts, which aim to produce glycoproteins with defined, homogeneous glycosylation patterns for therapeutic or research purposes. acs.orgucsd.edu Understanding how to build these molecules allows researchers to manipulate cellular glycosylation machinery and study the downstream effects on the transcriptome, proteome, and metabolome.

The integration of data from these different omics levels is challenging but crucial for building comprehensive models of biological processes. nih.gov By providing the chemical tools to specifically perturb and analyze components of the glycosylation machinery, research into compounds like β-D-glucopyranosyl fluoride will underpin future discoveries in systems glycobiology and personalized medicine. nih.gov

Q & A

Q. What are the key synthetic routes for β-D-glucopyranosyl fluoride derivatives, and how can their purity be optimized?

β-D-Glucopyranosyl fluoride derivatives are synthesized via methods such as azide-alkyne cycloadditions (CuAAC) using per-O-benzoylated β-D-glucopyranosyl cyanide as a precursor . Optimization involves selecting protective groups (e.g., benzoyl or acetyl) to enhance reaction efficiency and purity. Post-synthesis purification techniques like HPLC or LC/MS-ELSD are critical for achieving ≥90% purity, as demonstrated in glycosylated oxadiazole synthesis .

Q. How can NMR spectroscopy resolve structural ambiguities in β-D-glucopyranosyl fluoride glycosides?

¹³C NMR (e.g., 1000 MHz in D₂O) is essential for confirming glycosidic linkages and stereochemistry. For example, 1D and 2D NMR techniques differentiate between α- and β-anomers and assign peaks for multi-glycosylated compounds, such as ursane-type triterpene glycosides . Assignments are validated against predicted spectra and coupling constants for hydroxylated carbons .

Q. What strategies mitigate solubility challenges in fluorinated carbohydrate derivatives during biological assays?

Low solubility in organic solvents can be addressed by derivatization (e.g., acetylation or glycosylation) or using co-solvents like DMSO-water mixtures. For instance, 1-Naphthyl β-D-glucopyranoside’s solubility was improved via O-acetylation, enabling its use in enzymatic studies .

Advanced Research Questions

Q. How do fluorinated β-D-glucopyranosyl analogs probe enzymatic specificity in glycosidases?

Fluorine substitution at specific positions (e.g., 3-deoxy-3-fluorosucrose) acts as a transition-state mimic, inhibiting enzymes like glycosidases. Kinetic assays and X-ray crystallography reveal binding interactions, with fluorine’s electronegativity altering substrate-enzyme hydrogen bonding . This approach clarifies mechanistic pathways in carbohydrate-active enzymes .

Q. What structural contradictions arise in SAR studies of C-glycosylated β-D-glucopyranosyl inhibitors, and how are they resolved?

Discrepancies in inhibitor potency often stem from divergent regiochemistry (e.g., 1,2,4-oxadiazole vs. 1,3,4-oxadiazole). Comparative assays using glycogen phosphorylase inhibitors show that 5-(β-D-glucopyranosyl)-3-substituted-1,2,4-oxadiazoles exhibit higher affinity than regioisomers. Molecular docking and free-energy calculations reconcile these differences by highlighting steric and electronic effects .

Q. How does multi-glycosylation impact the bioactivity of natural products, and what analytical methods validate these modifications?

Multi-glycosylation (e.g., in Bacopaside II or Arjunetin) alters bioavailability and target binding. LC-QTOF-MS/MS identifies glycosylation sites, while tandem MS/MS fragments confirm saccharide sequences. For example, pseudojujubogenin glycosides showed enhanced neuroprotective activity after arabinofuranosyl and glucopyranosyl additions .

Q. What are the limitations of fluorinated β-D-glucopyranosyl compounds in in vivo studies, and how can they be addressed?

Fluorinated derivatives may exhibit metabolic instability or off-target effects. Isotopic labeling (e.g., ¹³C or ¹⁹F NMR tracking) and pharmacokinetic profiling in model organisms help identify degradation pathways. For example, 3-deoxy-3-fluorosucrose’s stability was improved by modifying the fluorine position to reduce enzymatic cleavage .

Methodological Guidance

Q. What quality assessment frameworks ensure reproducibility in fluorinated carbohydrate research?

Adopt the Fluoride Science Quality Assessment Worksheet, which evaluates study validity, rigor, and consistency with existing data . Criteria include sample purity (via LC/MS), NMR peak assignments, and alignment with systematic reviews on fluoride biochemistry .

Q. How are conflicting data on glycosidase inhibition resolved in fluorinated sugar studies?

Contradictory results (e.g., varying IC₅₀ values) are addressed through meta-analysis of enzymatic assays under standardized conditions (pH, temperature). Cross-validation with crystallographic data (e.g., PDB structures) identifies structural determinants of inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.